

Spectroscopic and Synthetic Profile of 2-bromo-6(5H)-phenanthridinone: A Technical Guide

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Compound of Interest

Compound Name: 6(5H)-Phenanthridinone, 2-bromo-

Cat. No.: B131381

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodologies for 2-bromo-6(5H)-phenanthridinone. While a complete, publicly available dataset of its spectral data is limited, this document compiles expected spectroscopic values based on the known characteristics of the phenanthridinone scaffold and the influence of halogen substituents. This guide is intended to serve as a valuable resource for researchers utilizing this compound in medicinal chemistry and drug development, particularly in the context of its role as a versatile synthetic intermediate.^[1] The phenanthridinone core is a privileged scaffold, notably found in compounds investigated as inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.^[1]

Physicochemical Properties

| Property | Value | Reference |
|-------------------|-------------------------------------|----------------|
| CAS Number | 27353-48-6 | ^[1] |
| Molecular Formula | C ₁₃ H ₈ BrNO | ^[1] |
| Molecular Weight | 274.11 g/mol | ^[1] |

Spectroscopic Data

Due to the limited availability of published spectra for 2-bromo-6(5H)-phenanthridinone, the following tables present expected data based on analyses of the parent compound, 6(5H)-phenanthridinone, and known substituent effects.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected ^1H and ^{13}C NMR chemical shifts are based on the data for 6(5H)-phenanthridinone, with adjustments for the bromine substituent at the C2 position. The bromine atom is an electron-withdrawing group, which is expected to induce a downfield shift for adjacent protons and directly bonded carbon.^[1]

Table 1: Predicted ^1H NMR Spectroscopic Data for 2-bromo-6(5H)-phenanthridinone

Solvent: DMSO- d_6

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|----------------------------------|-----------------|-------------|--------------|
| ~11.8 | Singlet (broad) | 1H | N-H |
| ~8.5-8.3 | Multiplet | 2H | Aromatic C-H |
| ~7.9-7.2 | Multiplet | 5H | Aromatic C-H |

Table 2: Predicted ^{13}C NMR Spectroscopic Data for 2-bromo-6(5H)-phenanthridinone

Solvent: DMSO- d_6

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|------------------|
| ~160 | C=O (lactam) |
| ~137-115 | Aromatic Carbons |
| ~115 | C-Br |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the lactam and aromatic functionalities.

Table 3: Expected Infrared (IR) Absorption Bands

| Wavenumber (cm ⁻¹) | Functional Group |
|--------------------------------|----------------------|
| 3400-3200 | N-H stretch (lactam) |
| >3000 | Aromatic C-H stretch |
| 1700-1650 | C=O stretch (lactam) |
| 1600-1450 | Aromatic C=C stretch |

Mass Spectrometry (MS)

The primary data from mass spectrometry would be the molecular ion peak.

Table 4: Expected Mass Spectrometry Data

| m/z (relative intensity) | Assignment |
|--|--|
| [M] ⁺ : ~273, [M+2] ⁺ : ~275 | Molecular ion peak (characteristic isotopic pattern for Bromine) |
| Calculated Exact Mass | 272.9844 |

Experimental Protocols

The following protocols are representative of the synthesis and characterization of 2-bromo-6(5H)-phenanthridinone and are based on established methodologies for related compounds. [\[2\]](#)[\[3\]](#)

Synthesis: Microwave-Assisted, Weak Base-Promoted Lactamization[\[2\]](#)

This method provides a rapid and efficient route to the phenanthridinone core.[\[2\]](#)

- **Reaction Setup:** In a 5 mL microwave reaction tube, combine the appropriate N-aryl-2-bromobenzamide (0.3 mmol), potassium carbonate (K_2CO_3 , 1.5 mmol), and dimethylformamide (DMF, 3 mL).
- **Microwave Irradiation:** Stir the mixture at room temperature for 5 minutes, flush with nitrogen, and seal the tube. The reaction mixture is then stirred at 150°C for 2 hours under microwave irradiation (100 W initial power).
- **Workup and Purification:** After cooling to room temperature, the mixture is filtered through a short silica gel column (eluting with dichloromethane/methanol = 8:2) to remove inorganic salts. The solvent is evaporated under reduced pressure. The crude product is then purified by thin-layer chromatography (TLC) using a dichloromethane/methanol (97:3) solvent system to afford the pure 2-bromo-6(5H)-phenanthridinone.

Spectroscopic Characterization

- **NMR Spectroscopy:** 1H and ^{13}C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer at 25°C. Samples are dissolved in deuterated dimethyl sulfoxide ($DMSO-d_6$), and chemical shifts are referenced to tetramethylsilane (TMS) as an internal standard.[3]
- **IR Spectroscopy:** The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample is typically prepared as a KBr pellet.
- **Mass Spectrometry:** High-resolution mass spectra (HRMS) are recorded on a mass spectrometer using electrospray ionization (ESI).[3]

Synthetic Workflow

The synthesis of 2-bromo-6(5H)-phenanthridinone can be achieved through various palladium-catalyzed and microwave-assisted methods. A common approach involves the intramolecular cyclization of a substituted N-aryl-2-bromobenzamide.

Caption: Synthetic pathway for 2-bromo-6(5H)-phenanthridinone.

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References

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